![molecular formula C20H26N2O9S2 B12574118 (2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide CAS No. 364323-49-9](/img/structure/B12574118.png)
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include both dihydroxybutanedioic acid and dimethylaminomethyl-methylsulfanylphenoxybenzenesulfonamide moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide typically involves multiple steps. The initial step often includes the preparation of the dihydroxybutanedioic acid moiety, followed by the introduction of the dimethylaminomethyl group. The final step involves the attachment of the methylsulfanylphenoxybenzenesulfonamide group under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the desired reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, (2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide may be used to study enzyme interactions, cellular pathways, and metabolic processes.
Medicine
Medically, this compound has potential applications in drug development and therapeutic interventions. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to active sites, inhibit or activate enzymes, and alter cellular functions.
相似化合物的比较
Similar Compounds
1-Boc-4-AP: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Vitexin compound 1: Extracted from a Chinese herb, this compound has shown potential in suppressing melanoma cell growth.
Uniqueness
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide is unique due to its dual functional groups, which provide a wide range of reactivity and applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets sets it apart from similar compounds.
属性
CAS 编号 |
364323-49-9 |
|---|---|
分子式 |
C20H26N2O9S2 |
分子量 |
502.6 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S2.C4H6O6/c1-18(2)11-12-10-15(23(17,19)20)8-9-16(12)21-13-4-6-14(22-3)7-5-13;5-1(3(7)8)2(6)4(9)10/h4-10H,11H2,1-3H3,(H2,17,19,20);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI 键 |
AERIYSXEUIYKJJ-LREBCSMRSA-N |
手性 SMILES |
CN(C)CC1=C(C=CC(=C1)S(=O)(=O)N)OC2=CC=C(C=C2)SC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CN(C)CC1=C(C=CC(=C1)S(=O)(=O)N)OC2=CC=C(C=C2)SC.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


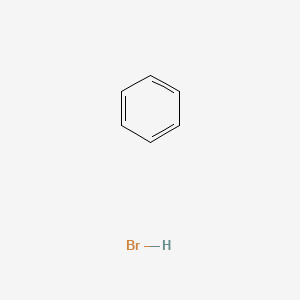
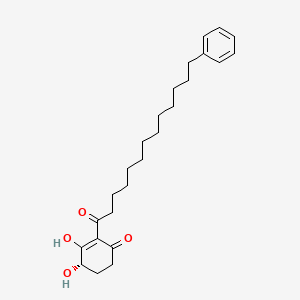

![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
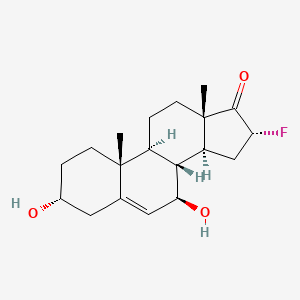
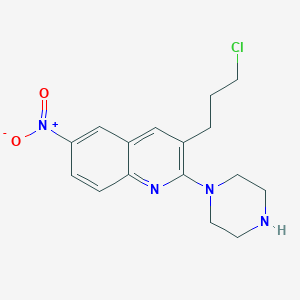
![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)

![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)
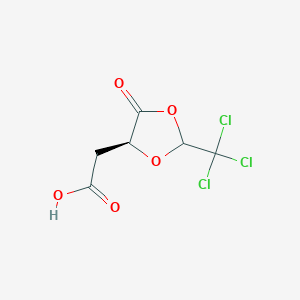
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)-](/img/structure/B12574091.png)
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
